![molecular formula C11H10O3 B3329056 4-Hydroxy-7,8-dimethylcoumarin CAS No. 55004-75-6](/img/structure/B3329056.png)
4-Hydroxy-7,8-dimethylcoumarin
Overview
Description
4-Hydroxy-6,7-dimethylcoumarin is a compound with the empirical formula C11H12O4 . It has been used to investigate its biological activity against bacteria and fungi . It may be used for the following syntheses: 6,7-dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one .
Synthesis Analysis
The synthesis of coumarin derivatives has been a topic of interest for many organic and pharmaceutical chemists . For instance, 4-Hydroxy-6,7-dimethylcoumarin was synthesized via alkylation of hydroxycoumarins followed by oxidation and the Reformatsky-type condensation .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-7,8-dimethylcoumarin is characterized by a coumarin derivative with a hydroxyl group at the 4-position . It possesses both electrophilic and nucleophilic properties .
Chemical Reactions Analysis
Coumarins, including 4-Hydroxy-7,8-dimethylcoumarin, have been noted for their reactivity. The most significant reactivity is the nucleophilicity of the carbon atom at position 3 . Reactions like Mannich reaction, coupling reaction, and halogenation have taken place readily at such carbon .
Physical And Chemical Properties Analysis
4-Hydroxy-6,7-dimethylcoumarin is a white powder with a melting point of 250-256 °C . It has a molecular weight of 208.21 .
Scientific Research Applications
Antimicrobial and Antilarvicidal Properties
4-Hydroxy-7,8-dimethylcoumarin, a simple coumarin, has been studied for its antimicrobial and antilarvicidal activities. A study by Prabha and Nagarajan (2016) synthesized various coumarins, including 4,7-dimethylcoumarin, and tested their effects against Escherichia coli and larvae of Culex quinquefasciatus. The study found significant antimicrobial and antilarvicidal effects, demonstrating potential applications in controlling bacterial infections and mosquito-borne diseases (Prabha & Nagarajan, 2016).
Anti-cancer Applications
The anti-cancer potential of hydroxycoumarin derivatives, including 4,7-dimethylcoumarin, has been explored. Ostrowska et al. (2014) conducted a study synthesizing a series of hydroxycoumarin derivatives and testing them for anti-cancer activity. Their findings suggest that these compounds may have applications in cancer treatment, although specific results for 4-Hydroxy-7,8-dimethylcoumarin were not detailed in the abstract (Ostrowska et al., 2014).
Biosynthesis in Hairy Root Cultures
Research by Yu et al. (2008) investigated the glycosylation of hydroxycoumarin in hairy root cultures of Polygonum multiflorum, leading to the biosynthesis of new coumarin glucosides, including derivatives of 4,7-dimethylcoumarin. This research provides insight into the natural production and modification of coumarins in plants (Yu et al., 2008).
Synthesis and Characterization
Several studies have focused on the synthesis, characterization, and potential applications of 4-Hydroxy-7,8-dimethylcoumarin and its derivatives. For instance, research by Ostrowska et al. (2017) explored the synthesis of bromo derivatives of 5-hydroxycoumarin and their copper complexes, including 4,7-dimethylcoumarin derivatives. These studies provide foundational knowledge for the potential therapeutic applications of these compounds (Ostrowska et al., 2017).
Fluorescence Probes for Radical Detection
4-Hydroxy-7,8-dimethylcoumarin derivatives have been used as fluorescent probes for detecting radicals in biological systems. Research byŻamojć et al. (2015) demonstrated the use of dihydroxycoumarins, including derivatives of 4,7-dimethylcoumarin, as selective fluorescent probes for the detection of 4-hydroxy-TEMPO radicals in aqueous solutions. This highlights their potential use in clinical and research applications for detecting specific radicals (Żamojć et al., 2015).
Antioxidant Properties
The antioxidant properties of hydroxycoumarins, including 4,7-dimethylcoumarin, have been investigated. Veselinovic et al. (2014) studied the structure-activity relationship of hydroxy 4-phenyl coumarins in different assays, confirming the good antioxidant activity of 7,8-dihydroxy-4-phenyl coumarin and moderate activity of other derivatives. This research suggests potential therapeutic applications for conditions involving oxidative stress (Veselinovic et al., 2014).
Antibacterial and Antiviral Activities
The synthesis and antibacterial activities of novel 4-Hydroxy-7,8-dimethylcoumarin derivatives have been a focus of several studies. Lin et al. (2012) synthesized a series of 4-hydroxy- and 7-hydroxycoumarin derivatives, including 3-carboxycoumarins, and found that some compounds demonstrated the ability to inhibit Gram-positive microorganisms. This indicates the potential of these compounds in developing new antibacterial agents (Lin et al., 2012).
Synthesis and Molecular Dynamics
The synthesis and molecular dynamics of Mannich-based 4-hydroxy coumarin derivatives, including 4-Hydroxy-7,8-dimethylcoumarin, were investigated by Sahoo et al. (2019). Their findings suggest that these compounds could be potential candidates for antibacterial drugs, particularly against urinary tract infections (Sahoo et al., 2019).
Mechanism of Action
While the specific mechanism of action for 4-Hydroxy-7,8-dimethylcoumarin is not mentioned in the search results, coumarin derivatives have been tested for various biological properties such as anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-hydroxy-7,8-dimethylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-4-8-9(12)5-10(13)14-11(8)7(6)2/h3-5,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGDYAJCQWPAKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716218 | |
Record name | 4-Hydroxy-7,8-dimethyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55004-75-6 | |
Record name | 4-Hydroxy-7,8-dimethyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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